2-chloro-N-methoxy-N-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-methoxy-N-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-9(11-2)5(10)4-3-8-6(7)12-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHASOAOPRGFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(S1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methoxy-N-methylthiazole-5-carboxamide typically involves the reaction of thiazole derivatives with chloroformates or chlorides under specific conditions. One common method is the reaction of 2-chlorothiazole with N-methoxy-N-methylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Grignard Reactions via Weinreb Amide
The N-methoxy-N-methylcarboxamide group acts as a Weinreb amide, enabling controlled ketone synthesis when reacted with Grignard reagents. This reaction is pivotal for constructing complex thiazole-containing ketones.
Example Reaction:
Reaction with methylmagnesium chloride in tetrahydrofuran (THF) at −10°C to 20°C yields 1-(2-chlorothiazol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl MgCl (3M) | THF, −10°C to 20°C, N₂ | 1-(2-Chlorothiazol-5-yl)ethanone | 80% |
Mechanism:
-
Grignard reagent attacks the carbonyl carbon of the Weinreb amide.
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Formation of a stable tetrahedral intermediate prevents over-addition.
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Acidic workup releases the ketone.
Nucleophilic Substitution at Chlorine
The electron-withdrawing thiazole ring activates the chlorine at position 2 for nucleophilic displacement. Common nucleophiles include amines, alkoxides, and thiols.
Reported Substitutions:
-
Amine Substitution: Reaction with ammonia or primary amines yields 2-amino-thiazole derivatives, which are precursors for bioactive molecules.
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Alkoxy Substitution: Methoxide or ethoxide ions replace chlorine to form 2-alkoxy-thiazoles, useful in agrochemical synthesis.
Key Data:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | Reflux, 6 hrs | 2-Amino-4-methylthiazole-5-carboxamide | 65% |
| NaOMe/EtOH | 60°C, 3 hrs | 2-Methoxy-4-methylthiazole-5-carboxamide | 72% |
Factors Influencing Reactivity:
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Electron-deficient thiazole ring enhances electrophilicity at C2.
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Steric hindrance from the methyl group at C4 may slow substitution .
Reductive Dechlorination
Catalytic hydrogenation or metal-mediated reduction removes the chlorine atom, forming des-chloro derivatives.
Example:
Hydrogenation over palladium/carbon (Pd/C) in ethanol produces N-methoxy-N-methylthiazole-5-carboxamide, a versatile intermediate.
| Catalyst | Solvent | Pressure | Product | Yield |
|---|---|---|---|---|
| 10% Pd/C | EtOH | 1 atm H₂ | N-Methoxy-N-methylthiazole-5-carboxamide | 88% |
Condensation Reactions
The carboxamide group participates in condensations with hydrazines or amines to form hydrazides or ureas, respectively.
Hydrazide Formation:
Reaction with hydrazine hydrate generates thiazole-5-carbohydrazide, a precursor for heterocyclic scaffolds .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₂NH₂·H₂O | EtOH, reflux | Thiazole-5-carbohydrazide | 78% |
Ring Functionalization
The thiazole ring itself can undergo electrophilic substitution or cycloaddition under specific conditions.
Electrophilic Acylation:
Friedel-Crafts acylation at C4 (activated by the methyl group) introduces acyl moieties, though yields are moderate due to competing side reactions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| AcCl/AlCl₃ | CH₂Cl₂, 0°C to RT | 4-Acetyl-2-chlorothiazole-5-carboxamide | 45% |
Scientific Research Applications
2-chloro-N-methoxy-N-methylthiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-methoxy-N-methylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs of 2-chloro-N-methoxy-N-methylthiazole-5-carboxamide include:
Key Observations :
- Chloro vs.
- Carboxamide Modifications : N-methoxy-N-methyl groups reduce metabolic instability compared to N-aryl derivatives, as seen in dasatinib intermediates .
- Extended Side Chains: Incorporation of piperazinyl or pyrimidinyl groups (e.g., in dasatinib derivatives) significantly boosts potency against Src-family kinases, with IC₅₀ values in the nanomolar range .
Physicochemical Properties
Key Trends :
Biological Activity
2-Chloro-N-methoxy-N-methylthiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of protein kinases, specifically Raf kinases. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant research findings.
Overview of Biological Activity
The compound is primarily noted for its role as a Raf kinase inhibitor , which is significant in the context of cancer treatment. Raf kinases are crucial components of the MAPK signaling pathway, which regulates various cellular processes such as growth, differentiation, and survival. Aberrant activation of this pathway is associated with multiple cancers and other diseases .
- Inhibition of Raf Kinase : The primary action of this compound involves the inhibition of Raf kinase activity. This inhibition disrupts the downstream signaling pathways, potentially leading to reduced tumor growth and improved outcomes in cancer therapies .
- Impact on Cell Cycle Regulation : By affecting Raf kinases, this compound also influences cyclin-dependent kinases (CDKs) that are vital for cell cycle progression. The regulation of CDKs is essential for maintaining normal cell cycle transitions, and their dysregulation is often implicated in hyperproliferative diseases like cancer .
Efficacy Against Cancer
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring and substituents can enhance anticancer activity:
- Cytotoxicity Data : In studies involving thiazole derivatives, compounds with specific substitutions showed IC50 values indicating potent cytotoxic effects against human glioblastoma and melanoma cell lines. For instance, certain thiazoles demonstrated IC50 values less than 30 µM, showcasing their potential as effective anticancer agents .
Antimicrobial Activity
Beyond its anticancer properties, this compound may also exhibit antimicrobial activities. Thiazole derivatives have been studied for their effectiveness against pathogens such as Mycobacterium tuberculosis. The presence of lipophilic groups in the thiazole structure has been found to enhance antibacterial activity, suggesting that similar modifications could be beneficial for this compound in targeting bacterial infections .
Case Studies and Research Findings
Several studies have documented the biological activities associated with thiazole compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-methoxy-N-methylthiazole-5-carboxamide?
- Methodological Answer : A common approach involves sulfur-directed lithiation of 2-chlorothiazole derivatives followed by nucleophilic coupling with substituted isocyanates or carbamoyl chlorides. For example, intermediates like 2-chloro-thiazole-5-carboxamide can be synthesized via cyclization using reagents such as phosphorus oxychloride (120°C) and subsequent coupling with N-methoxy-N-methylamine derivatives . Alternative routes employ chloroacetyl chloride and triethylamine in dioxane for amide bond formation, with recrystallization from ethanol-DMF mixtures to purify products .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization typically includes:
- Spectroscopy : H/C NMR to confirm substitution patterns and functional groups (e.g., methoxy and methyl groups).
- Chromatography : HPLC for purity assessment (>98% as per industrial standards) .
- Mass Spectrometry : HRMS (ESI) to verify molecular weight and isotopic patterns .
Q. What are the standard protocols for handling and storage?
- Methodological Answer : The compound should be stored in inert, airtight containers under dry conditions (room temperature or 4°C for long-term stability). Safety data sheets recommend avoiding exposure to moisture and oxidizing agents. Disposal requires incineration with alkali or consultation with certified waste handlers .
Advanced Research Questions
Q. How can reaction yields be optimized during coupling steps with thiazole intermediates?
- Methodological Answer : Yield optimization strategies include:
- Protection/Deprotection : Using NaH and 4-methoxybenzyl chloride to protect the amide nitrogen, reducing side reactions during pyrimidine coupling .
- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance nucleophilicity in amide-forming reactions .
- Catalysis : Exploring Pd-mediated cross-coupling for regioselective functionalization, though this requires rigorous exclusion of moisture .
Q. How to resolve contradictions in spectroscopic data for thiazole carboxamide derivatives?
- Methodological Answer : Discrepancies in NMR/HRMS data often arise from tautomerism or residual solvents. Solutions include:
- Dynamic NMR : Monitoring temperature-dependent shifts to identify tautomeric equilibria.
- Isotopic Labeling : Using H or C-enriched reagents to trace ambiguous signals .
- X-ray Crystallography : Resolving ambiguities by confirming solid-state structures .
Q. What methodologies evaluate the compound’s biological activity in drug discovery?
- Methodological Answer : Preclinical evaluation involves:
- In Vitro Assays : Testing antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Kinase Inhibition : Screening against tyrosine kinases (e.g., BCR-ABL) using fluorescence polarization assays, with IC values calculated via dose-response curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess anti-proliferative effects .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Docking Studies : Using software like AutoDock Vina to predict binding modes to target proteins (e.g., kinase domains).
- QSAR Models : Correlating substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with bioactivity data .
- MD Simulations : Assessing stability of ligand-protein complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
